3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride
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Overview
Description
3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride is a chemical compound with the molecular formula C10H12N4O2·HCl It is a derivative of triazolo[4,3-b]pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. The process may include:
Condensation Reactions: The initial step often involves the condensation of appropriate precursors, such as hydrazines and diketones, to form the triazolo[4,3-b]pyridazine ring.
Esterification: The propanoic acid moiety is introduced through esterification reactions, where the carboxylic acid group is reacted with an alcohol in the presence of a catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the ester with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reaction time to optimize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the propanoic acid moiety is oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro groups present in the compound, leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C) are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Derivatives with different functional groups attached to the triazolo[4,3-b]pyridazine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antiviral properties. Industry: It is utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}butanoic acid hydrochloride
5-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}pentanoic acid hydrochloride
2-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}acetic acid hydrochloride
Uniqueness: Compared to similar compounds, 3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride has a unique balance of hydrophobic and hydrophilic properties, which can influence its solubility, bioavailability, and overall biological activity.
Properties
CAS No. |
2731007-97-7 |
---|---|
Molecular Formula |
C10H13ClN4O2 |
Molecular Weight |
256.7 |
Purity |
0 |
Origin of Product |
United States |
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